molecular formula C13H10BrClN2O2S B11553633 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11553633
M. Wt: 373.65 g/mol
InChI Key: CPODHBWMXZDQBS-FRKPEAEDSA-N
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Description

2-(2-BROMO-4-CHLOROPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C13H9BrClN3O2S. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a bromo-chlorophenoxy group and a thiophene ring, making it a valuable molecule for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-CHLOROPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide: This intermediate is synthesized by reacting 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This is then converted to its hydrazide form using hydrazine hydrate.

    Condensation Reaction: The final compound is obtained by condensing 2-(2-bromo-4-chlorophenoxy)acetohydrazide with thiophene-2-carbaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-CHLOROPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-BROMO-4-CHLOROPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-CHLOROPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-chlorophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their biological activities.

Uniqueness

2-(2-BROMO-4-CHLOROPHENOXY)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a bromo-chlorophenoxy group and a thiophene ring, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C13H10BrClN2O2S

Molecular Weight

373.65 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H10BrClN2O2S/c14-11-6-9(15)3-4-12(11)19-8-13(18)17-16-7-10-2-1-5-20-10/h1-7H,8H2,(H,17,18)/b16-7+

InChI Key

CPODHBWMXZDQBS-FRKPEAEDSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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